
2-amino-9-methyl-3,9-dihydro-6H-purine-6-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- is a chemical compound with the molecular formula C6H6N4S and a molecular weight of 166.204. It is also known by other names such as 9H-Purine-6(1H)-thione, 9-methyl-, 6-Mercapto-9-methylpurine, and 9-Methyl-6-thiopurine . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- involves the reaction of guanine with phosphorus pentasulfide in the presence of pyridine and tetralin. The mixture is heated at 200°C with mechanical stirring for 5 hours. After cooling, the mixture is filtered, and the insoluble residue is treated with water and concentrated ammonium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other purine derivatives.
Substitution: The amino and thione groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like hydrogen iodide are employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted purines.
Aplicaciones Científicas De Investigación
6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives.
Biology: The compound is studied for its role in nucleotide metabolism and its potential effects on cellular processes.
Medicine: It has been investigated for its potential therapeutic applications, particularly in the treatment of certain types of cancer.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- involves its incorporation into DNA and RNA, where it acts as a purine antagonist. This incorporation disrupts the normal processing and function of nucleic acids, leading to cytotoxic effects. The compound competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to 6-thioguanilyic acid (TGMP), which inhibits purine biosynthesis .
Comparación Con Compuestos Similares
Similar Compounds
6-Thioguanine: A 2-aminopurine that is the 6-thiono derivative of 2-amino-1,9-dihydro-6H-purine.
2-Amino-6-mercaptopurine: Another purine derivative with similar properties and applications.
2-Amino-9-(2-deoxy-beta-D-erythro-pentofuranosyl)-1,9-dihydro-6H-purine-6-thione: Known for its antineoplastic activity against 6-thioguanine-resistant tumor cells.
Uniqueness
6H-Purine-6-thione, 2-amino-1,9-dihydro-9-methyl- is unique due to its specific structure, which allows it to be incorporated into nucleic acids and disrupt their function. This property makes it particularly valuable in research and therapeutic applications, especially in the treatment of certain cancers.
Propiedades
Número CAS |
2382-18-5 |
|---|---|
Fórmula molecular |
C6H7N5S |
Peso molecular |
181.22 g/mol |
Nombre IUPAC |
2-amino-9-methyl-3H-purine-6-thione |
InChI |
InChI=1S/C6H7N5S/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H3,7,9,10,12) |
Clave InChI |
VXSWGJDRVXNRKE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1NC(=NC2=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


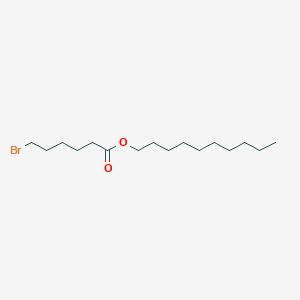
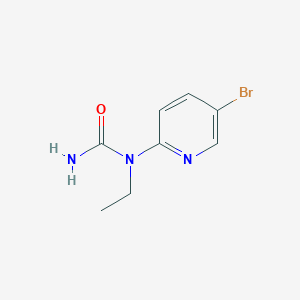


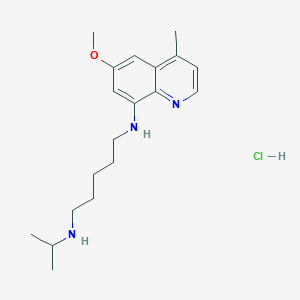
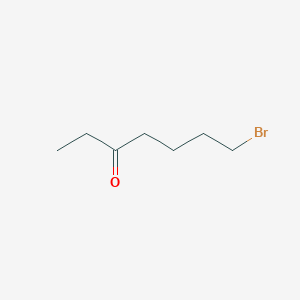
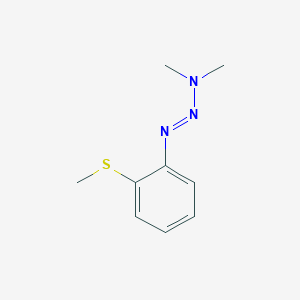
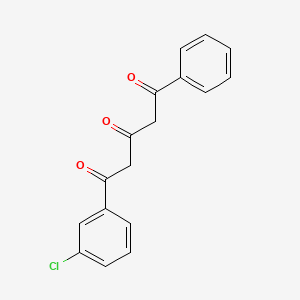
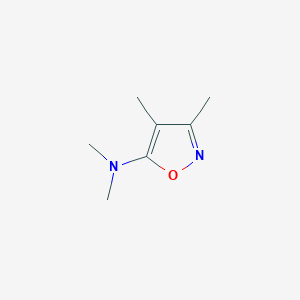
![3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B14013384.png)

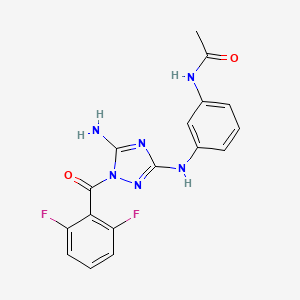
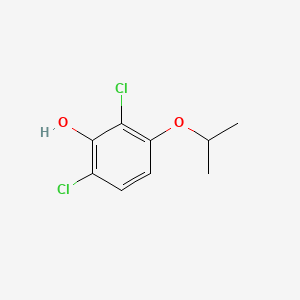
![(S)-5-[Diphenyl[(trimethylsilyl)oxy]methyl]-5,6-dihydro-2-(2,3,4,5,6-pentafluorophenyl)-1,2,4-triazolo[3,4-a]isoquinolin-2-ium Tetrafluoroborate](/img/structure/B14013400.png)
